molecular formula C11H12N2O2 B5119145 methyl 2-(1H-benzimidazol-1-yl)propanoate

methyl 2-(1H-benzimidazol-1-yl)propanoate

Cat. No. B5119145
M. Wt: 204.22 g/mol
InChI Key: LTJCCKUNTOATDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(1H-benzimidazol-1-yl)propanoate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of methyl 2-(1H-benzimidazol-1-yl)propanoate is not fully understood, but studies have suggested that it may act as a DNA intercalator, leading to the inhibition of DNA replication and transcription. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
Methyl 2-(1H-benzimidazol-1-yl)propanoate has been shown to have both biochemical and physiological effects. In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and reduce tumor growth. In addition, this compound has been shown to exhibit anti-inflammatory and antioxidant activities, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 2-(1H-benzimidazol-1-yl)propanoate in lab experiments is its versatility. This compound can be easily synthesized using different methods and can be modified to suit different applications. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the study of methyl 2-(1H-benzimidazol-1-yl)propanoate. One of the potential areas of research is the development of new derivatives with improved solubility and bioavailability. Another area of research is the study of the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the use of methyl 2-(1H-benzimidazol-1-yl)propanoate as a ligand in the synthesis of MOFs and its potential applications in gas storage, separation, and catalysis is an area that requires further investigation.

Synthesis Methods

Methyl 2-(1H-benzimidazol-1-yl)propanoate can be synthesized using different methods. One of the commonly used methods is the reaction between 1,2-diaminobenzene and methyl acrylate in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. Other methods include the reaction between 1,2-diaminobenzene and methyl propiolate, or the reaction between 1,2-diaminobenzene and methyl 2-bromo-2-methylpropanoate.

Scientific Research Applications

Methyl 2-(1H-benzimidazol-1-yl)propanoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has shown promising results as an antitumor agent, with studies indicating its ability to induce apoptosis in cancer cells. In materials science, methyl 2-(1H-benzimidazol-1-yl)propanoate has been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

methyl 2-(benzimidazol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8(11(14)15-2)13-7-12-9-5-3-4-6-10(9)13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJCCKUNTOATDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C=NC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(1H-benzimidazol-1-yl)propanoate

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